molecular formula C10H5Cl2NO2 B13741702 5,8-Dichloroquinoline-3-carboxylic acid

5,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B13741702
M. Wt: 242.05 g/mol
InChI Key: QQKUFFXQLUHXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. Its derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a vast array of applications.

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. This discovery paved the way for extensive research into its synthesis and properties. Over the decades, numerous named reactions have been developed to construct the quinoline core, each offering unique pathways to substituted derivatives. Seminal methods such as the Skraup (1880), Friedländer (1882), and Doebner-von Miller syntheses have become classic examples in organic chemistry, enabling the generation of a diverse library of quinoline-based molecules. These foundational synthetic strategies remain relevant and are continuously being modified to improve efficiency and substrate scope.

Within the large family of quinoline derivatives, quinoline carboxylic acids are of particular importance. The presence of the carboxylic acid group provides a critical functional handle that can significantly influence the molecule's physicochemical properties and biological activity. This acidic moiety can participate in vital intermolecular interactions, such as hydrogen bonding and the formation of salt bridges with biological targets like enzymes and receptors. For instance, the carboxylate of some quinoline-based inhibitors has been shown to form key interactions within the active sites of enzymes, anchoring the molecule and contributing to its potency. nih.gov This ability to engage in strong electrostatic interactions makes the quinoline carboxylic acid framework a privileged scaffold in drug discovery and materials science.

Rationale for Investigating Dichloroquinoline-3-carboxylic Acid Architectures

The specific substitution pattern of a quinoline derivative dictates its three-dimensional shape, electronic distribution, and lipophilicity, which in turn determines its function. The investigation of dichloroquinoline-3-carboxylic acid architectures is driven by the desire to systematically modulate these properties for targeted applications.

The quinoline ring system is highly amenable to functionalization. The two fused rings offer multiple positions where substituents can be introduced, leading to a vast chemical space for exploration. The carboxylic acid group at the 3-position and the chlorine atoms at the 5- and 8-positions in the target molecule are not merely decorative; they serve as key points for further chemical modification. The carboxylic acid can be converted into esters, amides, or other functional groups, while the chloro-substituents can potentially participate in cross-coupling reactions, allowing for the attachment of other molecular fragments. This synthetic versatility enables the fine-tuning of molecular properties.

The strategic placement of substituents is a central concept in medicinal chemistry. The selection of the 3-position for the carboxylic acid is significant, as this location places the functional group on the pyridine ring portion of the scaffold. The introduction of two chlorine atoms onto the benzene ring at positions 5 and 8 dramatically alters the electronic landscape of the molecule. Halogen atoms are known to modulate a compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, they can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity with biological macromolecules. Therefore, the specific 5,8-dichloro-3-carboxylic acid arrangement represents a distinct and deliberate design choice aimed at creating a molecule with a unique set of properties.

Scope and Research Focus on 5,8-Dichloroquinoline-3-carboxylic Acid

This article focuses exclusively on the chemical compound 5,8-Dichloroquinoline-3-carboxylic acid. The subsequent sections will detail its fundamental properties and relevant research findings. It is important to note that while the general class of dichloroquinoline carboxylic acids has been investigated, publicly available research data specifically for the 5,8-dichloro-3-carboxylic acid isomer is limited. Therefore, to provide a comprehensive physicochemical profile, data for closely related structural analogs are presented for illustrative and comparative purposes.

Physicochemical and Structural Data

Detailed experimental data for 5,8-Dichloroquinoline-3-carboxylic acid is not extensively available in the cited literature. However, the properties of closely related dichloroquinoline carboxylic acid isomers and analogs provide valuable context.

Table 1: Computed Physicochemical Properties of a Structural Analog

The following data pertains to 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid , a structurally similar compound.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂NO₃ nih.gov
Molecular Weight 258.05 g/mol nih.gov
XLogP3 3.1 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 256.9646484 Da nih.gov
Topological Polar Surface Area 66.4 Ų nih.gov

Table 2: Crystallographic Data for an Isomeric Compound

The following data is from a single-crystal X-ray diffraction study of 3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac), an isomer of the title compound. nih.govresearchgate.net This data is specific to the crystal structure of this particular isomer and is presented for illustrative purposes.

ParameterValueSource
Chemical Formula C₁₀H₅Cl₂NO₂ nih.govresearchgate.net
Molecular Weight 242.05 g/mol nih.govresearchgate.net
Crystal System Triclinic nih.govresearchgate.net
Space Group P-1 researchgate.net
Unit Cell Dimensions a = 7.5002 Å, b = 8.4016 Å, c = 8.732 Å nih.gov
Unit Cell Angles α = 102.529°, β = 93.439°, γ = 116.479° nih.gov
Volume 472.98 ų nih.gov

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

5,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

QQKUFFXQLUHXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,8 Dichloroquinoline 3 Carboxylic Acid

Established Synthetic Pathways for Quinoline-3-carboxylic Acids

The synthesis of the quinoline (B57606) ring system is a well-explored area of organic chemistry, with several named reactions providing reliable routes to this bicyclic heterocycle. These foundational methods are often adapted to produce a variety of substituted quinolines, including those bearing a carboxylic acid group at the 3-position.

Gould-Jacobs Reaction and Related Cyclocondensation Approaches for Quinoline Ring Formation

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis. wikipedia.orgresearchgate.net It typically involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. wikipedia.orgresearchgate.netmdpi.com Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxyquinoline (B1666331). wikipedia.orgresearchgate.net The initial condensation step is a nucleophilic substitution of the ethoxy group by the aniline nitrogen, which is then followed by a heat-induced 6-electron cyclization to form the quinoline ring. wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

The versatility of the Gould-Jacobs reaction has been demonstrated in the synthesis of various substituted quinolones, including those with antibacterial properties. researchgate.net Microwave irradiation has been shown to significantly improve the yields and shorten the reaction times of the Gould-Jacobs reaction compared to conventional heating methods. ablelab.eu

Vilsmeier-Haack Reaction in the Synthesis of Quinolines and its Derivatives

The Vilsmeier-Haack reaction is another powerful tool in the synthesis of functionalized quinolines. This reaction utilizes the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation and cyclization of suitable precursors. dut.ac.za For instance, N-arylacetamides can undergo Vilsmeier-Haack cyclization to yield 2-chloro-3-formylquinolines. This reaction is often regioselective and is facilitated by the presence of electron-donating groups on the N-arylacetamide. The resulting 3-formyl group can then be further transformed into other functionalities, including a carboxylic acid group.

The Vilsmeier-Haack reaction has been employed in the synthesis of a variety of quinoline derivatives, including those with potential antimicrobial and cytogenetic activities. nih.govchemijournal.com The reaction conditions can be tuned to favor the formation of specific products, and it has been used as a key step in the synthesis of more complex molecules like bisquinolines. dut.ac.za

General Strategies for Introducing Carboxylic Acid Functionality at Position 3

Beyond the direct incorporation of the carboxylic acid group during ring formation, several methods exist for its introduction onto a pre-formed quinoline ring. One common strategy involves the transformation of a 3-formylquinoline, often synthesized via the Vilsmeier-Haack reaction, into a carboxylic acid. This can be achieved through oxidation of the aldehyde functionality.

Another approach involves the carbonylation of a suitably functionalized quinoline precursor. For example, a 2,3-dihaloquinoline can undergo a palladium-catalyzed carbonylation reaction to introduce carboxyl groups at both positions, followed by selective decarboxylation to yield the desired quinoline-3-carboxylic acid. google.com The hydrolysis of a 3-cyano or 3-alkoxycarbonylquinoline can also serve as a route to the corresponding carboxylic acid.

Specific Synthetic Routes to Dichloroquinoline-3-carboxylic Acid Scaffolds

The synthesis of 5,8-dichloroquinoline-3-carboxylic acid requires specific strategies to ensure the correct placement of the chlorine atoms and the carboxylic acid group.

Regioselective Chlorination Methodologies for Quinoline Precursors

Achieving the desired 5,8-dichloro substitution pattern often necessitates regioselective chlorination of a quinoline precursor. Various methods for the regioselective halogenation of quinolines have been developed. rsc.orgmdpi.comrsc.org These methods can involve the use of specific halogenating agents and directing groups to control the position of halogenation. For instance, the remote C5-halogenation of 8-substituted quinolines has been achieved using metal-free conditions with trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org The directing group at the 8-position plays a crucial role in guiding the halogen to the C5 position. rsc.org

The chlorination of quinoline N-oxides is another strategy to introduce chlorine atoms at specific positions. researchgate.net The N-oxide functionality can activate the quinoline ring towards electrophilic substitution and direct the incoming electrophile to particular positions.

Transformation of Precursors (e.g., Chloroacetanilides) to Substituted Quinoline Carboxylic Acids

The synthesis of 5,8-dichloroquinoline-3-carboxylic acid can also be accomplished by starting with appropriately substituted precursors. For instance, a dichlorinated aniline can be used as the starting material in a Gould-Jacobs type reaction. Similarly, a dichloroacetanilide can be subjected to a Vilsmeier-Haack reaction to construct the quinoline ring with the desired chlorine substitution pattern already in place. chemijournal.com The subsequent introduction or modification of the group at the 3-position to a carboxylic acid would then lead to the final product.

The table below summarizes some of the key reactions and precursors involved in the synthesis of quinoline-3-carboxylic acids.

Reaction Starting Materials Key Intermediates/Products Reference
Gould-Jacobs ReactionAniline, Ethoxymethylenemalonic ester4-Hydroxyquinoline-3-carboxylic acid ester wikipedia.org
Vilsmeier-Haack ReactionN-Arylacetamide, POCl₃, DMF2-Chloro-3-formylquinoline
Carbonylation2,3-Dichloroquinoline2,3-Quinolinedicarboxylic acid google.com
Remote C5-Halogenation8-Substituted quinolineC5-Halogenated quinoline rsc.org

Palladium-Catalyzed Carbonylation and Selective Decarboxylation Approaches

Palladium-catalyzed reactions are powerful tools in organic synthesis for introducing carbonyl groups into organic molecules. researchgate.net These reactions, such as aminocarbonylation, alkoxycarbonylation, and hydroxycarbonylation, convert aryl halides into carboxylic acid derivatives, amides, and esters. researchgate.netmdpi.com For quinoline derivatives, these methodologies allow for the functionalization of the heterocyclic core. For instance, in the case of diiodo-benzyloxyquinoline derivatives, palladium-catalyzed aminocarbonylation can proceed with high regioselectivity, allowing the substitution of one iodo group while leaving the other untouched for further functionalization. researchgate.netmdpi.com Such selective transformations are crucial in the synthesis of complex molecules.

The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of a Pd(0) species to an aryl halide, followed by the insertion of carbon monoxide to form an acyl-palladium complex. This intermediate then reacts with a nucleophile (like an amine or alcohol) to yield the final carbonylated product and regenerate the Pd(0) catalyst.

Decarboxylation, the removal of a carboxyl group, is another key transformation. While often requiring harsh conditions, various catalytic methods have been developed to facilitate this reaction under milder conditions. organic-chemistry.org Metal-catalyzed decarboxylation reactions using catalysts based on copper, silver, gold, palladium, or rhodium have been reported for aromatic carboxylic acids. nih.gov For instance, a simple and efficient protodecarboxylation of heteroaromatic carboxylic acids can be achieved using a silver carbonate and acetic acid catalytic system in DMSO. organic-chemistry.org Palladium on carbon (Pd/C) has also been used as a catalyst for the decarboxylation of quinoline carboxylic acids. bohrium.com These methods provide pathways to substituted quinolines that might be otherwise difficult to access.

Advanced and Green Chemistry Approaches in 5,8-Dichloroquinoline-3-carboxylic Acid Synthesis

Modern synthetic chemistry emphasizes the use of advanced and green methodologies to improve efficiency, reduce waste, and enhance safety. These principles are applicable to the synthesis of complex heterocyclic compounds like 5,8-dichloroquinoline-3-carboxylic acid.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. For example, the intramolecular cyclization to form pyrimido[4,5-b]quinolines can be efficiently achieved through microwave irradiation. nih.gov Similarly, 2-chloroquinoline-3-carbaldehydes can be synthesized in good yields from acetanilides using Vilsmeier's reagent under microwave conditions. researchgate.net The application of microwave energy in the synthesis of coumarin-3-carboxylic acids has also been shown to be highly effective, affording excellent yields in a short duration without the need for a solvent. nih.gov These examples highlight the potential of microwave-assisted protocols in the synthesis of quinoline-based structures.

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and can simplify product purification. scispace.com Several synthetic methods for quinolines have been adapted to be solvent-free. For instance, the Friedländer reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be conducted without a solvent, offering a green alternative to traditional methods. mdpi.com Metal-organic frameworks (MOFs) have been used as catalysts for the cyanosilylation of carbonyl compounds under solvent-free conditions at room temperature, demonstrating high efficiency. scispace.com The use of Yb(OTf)₃ as a catalyst for the synthesis of coumarin-3-carboxylic acids under microwave irradiation also proceeds without a solvent. nih.gov

The choice of catalyst is crucial in the synthesis of quinoline derivatives. Both metal-based catalysts and organocatalysts have been extensively used.

Metal-Based Catalysts: Transition metal catalysis is a cornerstone of modern organic synthesis. uniurb.it In the context of quinoline synthesis, various metal catalysts are employed. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, can be catalyzed by Lewis acids like ytterbium perfluorooctanoate or BF₃·THF. mdpi.comnih.gov Silver(I) triflate in cooperation with trifluoroacetic acid has been used to catalyze a one-pot, three-component synthesis of 8-hydroxyquinolines from ortho-aminophenols, aldehydes, and alkynes. scispace.com

Organocatalysts: Organocatalysis, the use of small organic molecules to catalyze reactions, has become a major area of research, offering an alternative to metal-based systems. researchgate.netscienceopen.com Proline and its derivatives are common organocatalysts used in various asymmetric transformations. scienceopen.com Pyrrolidine-based organocatalysts have been synthesized and applied in reactions like the Biginelli reaction. mdpi.com In quinoline synthesis, Brønsted acidic ionic liquids have been used to catalyze the Skraup synthesis under microwave heating, and p-toluenesulfonic acid has been used in the Friedländer reaction. mdpi.com

Below is a table summarizing various catalytic systems used in the synthesis of quinoline derivatives.

Reaction TypeCatalystAdvantages
Doebner ReactionYtterbium perfluorooctanoateCan be performed in water. mdpi.com
Doebner ReactionBF₃·THFSuitable for electron-deficient anilines. nih.gov
Skraup SynthesisBrønsted acidic ionic liquidMicrowave-assisted, efficient. mdpi.com
Friedländer Reactionp-Toluenesulfonic acidAcid-catalyzed, solvent-free possible. mdpi.com
8-Hydroxyquinoline (B1678124) SynthesisSilver(I) triflate / TFAOne-pot, three-component, mild conditions. scispace.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com A high atom economy indicates that less waste is generated. primescholars.com Synthetic strategies such as addition reactions, rearrangements, and pericyclic reactions, like the Diels-Alder reaction, are inherently atom-economical as all or most of the atoms from the reactants are present in the product. jocpr.comnih.gov

In designing a synthesis for a molecule like 5,8-dichloroquinoline-3-carboxylic acid, choosing reactions with high atom economy is crucial for sustainability. For example, multi-component reactions, where several starting materials are combined in a single step to form a complex product, are often more atom-economical than linear syntheses that may involve protection and deprotection steps, which generate significant waste. researchgate.net The calculation of atom economy provides a valuable metric for comparing the "greenness" of different synthetic routes. acs.org

Percent Atom Economy Calculation: [ \text{% Atom Economy} = \frac{\text{Mass of Desired Product}}{\text{Total Mass of All Reactants}} \times 100 ]

By prioritizing atom-economical reactions and minimizing the use of stoichiometric reagents and protecting groups, the environmental impact of the synthesis can be significantly reduced. primescholars.comnih.gov

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and being able to characterize intermediates is fundamental to optimizing synthetic routes. The synthesis of the quinoline ring system can be achieved through several classic named reactions, each with a distinct mechanism.

One of the most relevant methods for synthesizing quinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction . The mechanism begins with the nucleophilic attack of an aniline on an ethoxymethylenemalonate derivative, leading to the substitution of the ethoxy group and the formation of an anilidomethylenemalonate intermediate. This is followed by a thermally induced 6-electron cyclization to form the quinoline ring. The resulting ester is then saponified to the carboxylic acid. wikipedia.org

The Doebner reaction provides another route to quinoline-4-carboxylic acids. Its proposed mechanism involves the initial formation of an imine from an aniline and an aldehyde. Pyruvic acid then reacts with this imine to form an intermediate which, after dehydration and cyclization, yields a dihydroquinoline. This dihydroquinoline intermediate is subsequently oxidized to the aromatic quinoline product. nih.gov

In some modern synthetic approaches, novel intermediates have been proposed and characterized. For example, in the C2-functionalization of a 4,7-dichloroquinoline (B193633) N-oxide, a plausible mechanism involves the in-situ generation of a nitrilium ion from benzonitrile (B105546) and sulfuric acid. This ion can then react with the N-oxide via a [3+2]-dipolar cycloaddition to form a five-membered oxadiazolidine intermediate. This intermediate then undergoes rearomatization to yield the final product. mdpi.com The characterization of such intermediates often relies on spectroscopic techniques like NMR (COSY, HMBC, HSQC) and mass spectrometry to confirm their structure. mdpi.com

Nucleophilic Acyl Substitution Mechanisms in Carboxylic Acid Derivatives

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. The subsequent collapse of this intermediate expels a leaving group. masterorganicchemistry.com The reactivity of the carboxylic acid derivative is paramount in these transformations.

For 5,8-dichloroquinoline-3-carboxylic acid, direct nucleophilic attack on the carboxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Consequently, the carboxylic acid is typically activated to a more reactive derivative, such as an acyl chloride or an ester, to facilitate substitution. libretexts.org

The general mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.com

The presence of the electron-withdrawing dichloroquinoline ring can enhance the electrophilicity of the carbonyl carbon, potentially influencing the rate of nucleophilic attack.

Cyclization Pathways and Ring-Closure Reactions in Quinoline Formation

The synthesis of the quinoline ring system itself can be achieved through various cyclization strategies. One of the most established methods is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org For the synthesis of 5,8-dichloroquinoline-3-carboxylic acid, a plausible precursor would be 2,5-dichloroaniline.

The mechanism of the Gould-Jacobs reaction proceeds through the following key steps:

Nucleophilic attack of the aniline on the malonic ester derivative.

Elimination of ethanol (B145695) to form an anilidomethylenemalonic ester.

A 6-electron cyclization reaction upon heating.

Tautomerization to the more stable 4-oxo form. wikipedia.org

Other notable synthetic routes to quinolines include the Combes synthesis, the Doebner-von Miller reaction, and the Friedländer synthesis, each offering different pathways to substituted quinoline cores.

Electrophilic Aromatic Substitution for Halogenation and Formylation

Electrophilic aromatic substitution (EAS) on the quinoline ring is a key transformation for introducing additional functional groups. The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the quinoline system, favoring positions 5 and 8. reddit.com

In the case of 5,8-dichloroquinoline-3-carboxylic acid, the 5 and 8 positions are already substituted with chlorine atoms. Further electrophilic substitution would be directed by both the existing chloro groups and the deactivating effect of the quinoline nitrogen and the carboxylic acid group. Due to the presence of two deactivating chloro groups on the benzene ring, further electrophilic substitution would be significantly hindered and would likely require harsh reaction conditions. If substitution were to occur, it would likely be directed to the remaining available positions on the benzene ring, influenced by the directing effects of the chloro substituents.

Formylation of quinoline derivatives can be achieved under Vilsmeier-Haack conditions, which utilize a phosphoryl chloride and dimethylformamide mixture to generate the Vilsmeier reagent, a mild electrophile. This reagent can introduce a formyl group onto activated aromatic rings.

Derivatization and Functionalization Strategies of 5,8-Dichloroquinoline-3-carboxylic Acid

The functionalization of 5,8-dichloroquinoline-3-carboxylic acid can be approached by modifying the carboxylic acid moiety, substituting the chloro groups on the quinoline ring, or by building additional rings onto the quinoline framework.

Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

Esterification: The carboxylic acid group of 5,8-dichloroquinoline-3-carboxylic acid can be converted to an ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a milder method for ester formation, particularly for sensitive substrates. researchgate.netorganic-chemistry.org

Amidation: The synthesis of amides from 5,8-dichloroquinoline-3-carboxylic acid typically requires activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. uomustansiriyah.edu.iq Direct amidation can also be accomplished using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or by utilizing tetraalkylthiuram disulfides as the amidation reagents under specific conditions. researchgate.netresearchgate.net

ReactionReagents and ConditionsProduct
Esterification (Fischer)Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatEthyl 5,8-dichloroquinoline-3-carboxylate
Esterification (Steglich)Alcohol, DCC, DMAP, Anhydrous Solvent (e.g., CH₂Cl₂)Corresponding Ester of 5,8-dichloroquinoline-3-carboxylic acid
Amidation (via Acyl Chloride)1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Amine (e.g., Ammonia, Primary or Secondary Amine)5,8-Dichloroquinoline-3-carboxamide
Amidation (Direct Coupling)Amine, Coupling Agent (e.g., HBTU, DCC)Corresponding Amide of 5,8-dichloroquinoline-3-carboxylic acid

Substitution Reactions at the Quinoline Ring (e.g., Aminolysis, Nucleophilic Aromatic Substitution)

The chlorine atoms at the 5 and 8 positions of the quinoline ring are generally unreactive towards nucleophilic aromatic substitution (SNA_r) under standard conditions. However, the reactivity of haloquinolines towards nucleophiles is significantly enhanced if the halogen is located at the 2- or 4-positions, which are activated by the ring nitrogen. iust.ac.ir

For 5,8-dichloroquinoline, substitution of the chlorine atoms would likely require forcing conditions or the use of a catalyst. Nucleophilic aromatic substitution on aryl halides is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 5,8-dichloroquinoline-3-carboxylic acid, the carboxylic acid group at position 3 has a deactivating effect, but its influence on the reactivity of the C-5 and C-8 positions towards nucleophiles is less direct compared to substituents at the 2- or 4-positions.

Aminolysis, the displacement of a leaving group by an amine, could potentially be achieved at the 5- and 8-positions under high temperature and pressure, or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Annulation to Form Fused Heterocyclic Systems (e.g., Pyrimidoquinoline, Thiazoloquinoline)

The quinoline-3-carboxylic acid scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems with potential biological activities.

Pyrimido[4,5-b]quinolines: These tetracyclic systems can be constructed by building a pyrimidine (B1678525) ring onto the quinoline core. A common strategy involves the reaction of a 2-amino-quinoline-3-carbonitrile or a 2-chloro-3-formylquinoline derivative with reagents like urea, thiourea, or guanidine (B92328) to form the fused pyrimidine ring. researchgate.net For 5,8-dichloroquinoline-3-carboxylic acid, it would first need to be converted to a suitable precursor, such as the corresponding 2-amino-3-cyano derivative or 2-chloro-3-formyl derivative, to undergo these cyclization reactions.

Thiazolo[5,4-b]quinolines: The synthesis of thiazoloquinolines can be achieved through the cyclization of appropriately substituted quinoline precursors. For instance, the reaction of a 2-amino-3-mercaptoquinoline derivative with a carboxylic acid or its equivalent can lead to the formation of the fused thiazole (B1198619) ring. Alternatively, intramolecular cyclization of a 2-(thioacetamido)quinoline derivative can also yield the thiazoloquinoline system. The synthesis of these fused systems starting from 5,8-dichloroquinoline-3-carboxylic acid would necessitate a series of functional group transformations to introduce the required reactive sites for the annulation reaction.

Fused HeterocycleGeneral Synthetic StrategyRequired Precursor from 5,8-Dichloroquinoline-3-carboxylic Acid
Pyrimido[4,5-b]quinolineCyclization of a 2-amino-3-cyanoquinoline or 2-chloro-3-formylquinoline with urea, thiourea, or guanidine.2-Amino-5,8-dichloroquinoline-3-carbonitrile or 2-Chloro-5,8-dichloroquinoline-3-carbaldehyde.
Thiazolo[5,4-b]quinolineCyclization of a 2-amino-3-mercaptoquinoline with a carboxylic acid derivative.2-Amino-5,8-dichloro-3-mercaptoquinoline.

Spectroscopic and Structural Characterization of 5,8 Dichloroquinoline 3 Carboxylic Acid and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of 5,8-dichloroquinoline-3-carboxylic acid, the proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The protons on the quinoline (B57606) core would resonate in the aromatic region (approximately 7.5-9.5 ppm). Specifically, the protons at positions 2 and 4 would likely appear as distinct singlets or doublets at the most downfield portion of this region, influenced by the electron-withdrawing effects of the nitrogen atom and the carboxylic acid group. The two remaining protons on the benzene (B151609) ring, at positions 6 and 7, would appear as doublets, with their coupling constant revealing their ortho relationship.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org The ten carbons of the dichloroquinoline ring would produce distinct signals in the aromatic region (approx. 120-150 ppm). The carbons directly bonded to the chlorine atoms (C5 and C8) and the nitrogen atom (C2, C4, C8a) would show chemical shifts influenced by the electronegativity of these heteroatoms. Computational studies and comparison with analogues like other quinoline pharmaceutical derivatives are often used to aid in the precise assignment of these carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5,8-Dichloroquinoline-3-carboxylic acid

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)160 - 180
H-2~9.0 - 9.5 (s)~145 - 155
H-4~8.5 - 9.0 (s)~140 - 150
H-6, H-7~7.5 - 8.5 (d)~120 - 140
Quinoline Carbons-~120 - 155

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 5,8-dichloroquinoline-3-carboxylic acid, the FT-IR spectrum is expected to be dominated by features characteristic of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of a dimer, the O-H stretching vibration appears as a very broad and strong absorption band spanning a wide range from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretch of the carbonyl group is also very strong and typically appears between 1710 and 1760 cm⁻¹; for aromatic carboxylic acids, this is often observed around 1710 cm⁻¹. libretexts.orgspectroscopyonline.com

Other key vibrations include the C-O single bond stretch, which is coupled with O-H bending, appearing in the 1210-1320 cm⁻¹ region. spectroscopyonline.com Vibrations associated with the quinoline ring, such as C=C and C=N stretching, are expected in the 1450-1650 cm⁻¹ fingerprint region. The C-Cl stretching vibrations for the two chlorine atoms on the aromatic ring would typically be observed in the lower frequency region of the spectrum, usually below 850 cm⁻¹. mdpi.com

Table 2: Characteristic FT-IR Absorption Frequencies for 5,8-Dichloroquinoline-3-carboxylic acid

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H stretchCarboxylic Acid Dimer2500 - 3300Strong, Very Broad
C=O stretchCarboxylic Acid Dimer1710 - 1760Strong
C=C, C=N stretchAromatic/Quinoline Ring1450 - 1650Medium to Strong
C-O stretch / O-H bendCarboxylic Acid1210 - 1320Medium
C-Cl stretchAryl Halide< 850Medium to Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For 5,8-dichloroquinoline-3-carboxylic acid (C₁₀H₅Cl₂NO₂), the molecular weight is approximately 242.05 g/mol . A key feature in its mass spectrum would be the molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the presence of two chlorine atoms will result in a characteristic pattern of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 9:6:1.

The fragmentation pattern is dictated by the most stable ions that can be formed. Common fragmentation pathways for quinolone antibiotics and aromatic carboxylic acids include the initial loss of small, stable neutral molecules. researchgate.net For 5,8-dichloroquinoline-3-carboxylic acid, prominent fragments would be expected from the cleavage of the carboxylic acid group, such as the loss of a hydroxyl radical ([M-OH]⁺ or m/z 225) or the loss of the entire carboxyl group ([M-COOH]⁺ or m/z 197). libretexts.orglibretexts.org Further fragmentation of the quinoline ring could involve the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring, a characteristic fragmentation for quinolines. chempap.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 5,8-Dichloroquinoline-3-carboxylic acid

m/z Value (for ³⁵Cl) Proposed Fragment Neutral Loss
241[M]⁺-
224[M-OH]⁺•OH
197[M-CO₂]⁺•CO₂
196[M-COOH]⁺•COOH
170[M-COOH-HCN]⁺•COOH, HCN

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly informative for compounds with conjugated π-systems.

The quinoline ring system in 5,8-dichloroquinoline-3-carboxylic acid is a conjugated aromatic heterocycle, which is expected to give rise to strong absorptions in the UV region. These absorptions are primarily due to π → π* electronic transitions within the aromatic system. Data for a related compound, 8-quinoline carboxylic acid in ethanol (B145695), shows a strong absorption peak at 219 nm. photochemcad.com The presence of the carbonyl group (C=O) from the carboxylic acid introduces the possibility of a lower energy, and thus longer wavelength, n → π* transition. This transition involves the promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. These n → π* transitions are typically much weaker in intensity than π → π* transitions. The chloro and carboxyl substituents on the quinoline ring act as auxochromes and chromophores, respectively, and will influence the precise wavelengths (λ_max) and intensities of these absorption bands.

Table 4: Expected Electronic Transitions for 5,8-Dichloroquinoline-3-carboxylic acid

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π → πBonding π to anti-bonding π200 - 350 nmHigh
n → πNon-bonding n to anti-bonding π> 300 nmLow

Crystallographic Analysis and Molecular Geometry

While spectroscopy reveals molecular connectivity and functional groups, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the crystalline solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystal, yielding accurate bond lengths, bond angles, and details of intermolecular interactions.

While the crystal structure for 5,8-dichloroquinoline-3-carboxylic acid is not publicly available, the structure of its isomer, 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac), provides valuable insight into the likely structural features. nih.gov Analysis of this analogue reveals that the molecule packs in the solid state through a combination of strong intermolecular forces. nih.gov

The crystal structure of Quinclorac shows significant π-π stacking interactions between the planar quinoline rings of adjacent molecules, with an interplanar distance of 3.31 Å. nih.gov Additionally, strong hydrogen bonds form between the carboxylic acid hydroxyl group of one molecule and the quinoline nitrogen atom of a neighboring molecule. nih.gov These interactions link the molecules into extended supramolecular architectures. It is highly probable that 5,8-dichloroquinoline-3-carboxylic acid would exhibit similar intermolecular hydrogen bonding (between the -COOH of one molecule and the quinoline nitrogen of another) and π-π stacking interactions, which would govern its crystal packing and solid-state properties. Similar packing stabilized by O—H···N hydrogen bonds has also been observed in the crystal structure of 2-chloroquinoline-3-carboxylic acid. nih.govnih.gov

Table 5: Crystallographic Data for the Analogue 3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) nih.gov

Parameter Value
Chemical FormulaC₁₀H₅Cl₂NO₂
Molecular Weight242.05
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5002 (12)
b (Å)8.4016 (14)
c (Å)8.732 (3)
α (°)102.529 (6)
β (°)93.439 (6)
γ (°)116.479 (4)
Volume (ų)472.98 (17)
Z2

Conformation and Tautomerism in the Quinoline-3-carboxylic Acid System

The quinoline-3-carboxylic acid framework is subject to conformational and tautomeric considerations that influence its chemical behavior and solid-state structure. Tautomerism, in particular, is a key aspect of quinoline systems, with the potential for proton transfer between different sites on the molecule.

In the case of quinoline derivatives with a hydroxyl group, such as in certain quinolone-3-esters, a tautomeric equilibrium between the 4-oxoquinoline and 4-hydroxyquinoline (B1666331) forms can exist. Theoretical calculations have shown a preference for the hydroxyquinoline form in some instances. This preference is often attributed to the aromaticity of both rings in the hydroxyquinoline tautomer, whereas in the oxo form, the nitrogen-containing ring may be essentially non-aromatic. acs.org The specific tautomeric equilibrium in 5,8-dichloroquinoline-3-carboxylic acid is influenced by the electronic effects of the chloro substituents and the carboxylic acid group.

Furthermore, quinoline-quinolone tautomerism has been observed in related systems like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. researchgate.net The existence of both 4-oxo and 4-hydroxy forms can be investigated using techniques such as X-ray diffraction and NMR spectroscopy. researchgate.net For 5,8-dichloroquinoline-3-carboxylic acid, the presence of the carboxylic acid group at the 3-position introduces the possibility of intramolecular hydrogen bonding, which can influence the conformational preference of the carboxylic acid group relative to the quinoline ring. The planarity of the quinoline ring system is a general feature, though slight deviations can occur depending on the substituents.

The study of tautomerism extends to other substituted quinolines, such as 7-hydroxy-8-(azophenyl)quinoline, where a mixture of azo and hydrazone tautomers can exist in solution. beilstein-journals.orgnih.gov The specific tautomers present can be influenced by the solvent and irradiation. nih.gov While not directly analogous to 5,8-dichloroquinoline-3-carboxylic acid, these studies highlight the propensity of the quinoline scaffold to exhibit tautomerism.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of 5,8-dichloroquinoline-3-carboxylic acid and its analogues is determined by a variety of intermolecular interactions, which dictate the molecular packing in the crystal lattice. These interactions include hydrogen bonding, π-π stacking, and other weaker non-covalent forces.

Hydrogen Bonding Networks in the Solid State

Hydrogen bonding plays a crucial role in the crystal packing of carboxylic acid-containing molecules. In the solid state, quinoline-3-carboxylic acid derivatives can form robust hydrogen bonding networks. The carboxylic acid group provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This often leads to the formation of dimeric structures through O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

The presence of chloro substituents can also influence the hydrogen bonding network through weaker C-H···Cl interactions, which have been observed in the crystal structures of other quinoline derivatives. mdpi.com The characterization of these hydrogen bonding networks is often accomplished using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles.

π-π Stacking Interactions between Aromatic Rings

The planar aromatic nature of the quinoline ring system makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are a significant driving force in the crystal packing of many aromatic compounds, including quinoline derivatives. nih.gov In the solid state, quinoline rings of adjacent molecules often arrange in a parallel or offset fashion to maximize attractive electrostatic and dispersion forces.

A study of 8-quinoline based ligands revealed that π-π stacking is a common interaction, occurring in a significant percentage of their metal complexes. rsc.org In the crystal structure of 3,7-dichloroquinoline-8-carboxylic acid, π-π stacking interactions between neighboring heterocycles are a dominant feature, with an interplanar distance of 3.31 Å. nih.gov This leads to the formation of stacks of molecules along a crystallographic axis. nih.gov

The geometry of these π-π stacking interactions can be characterized by parameters such as the inter-centroid distance between the rings and the slip angle. These interactions can lead to the formation of discrete dimers or one-dimensional stacks, which can be further organized into higher-dimensional structures through other intermolecular forces like hydrogen bonding. rsc.org The combination of hydrogen bonding and π-π stacking often results in a stable and densely packed crystal structure. beilstein-journals.org

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Quantifying Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-molecule, and various properties can be mapped onto this surface.

For example, in the analysis of various quinoline derivatives, Hirshfeld surface analysis has been used to identify and quantify H···H, O···H/H···O, C···H/H···C, and Cl···H/H···Cl contacts. researchgate.netresearchgate.net The percentage contributions of these contacts provide a clear picture of the dominant intermolecular forces. For instance, in one study of a quinoline-4-carboxylate (B1235159) derivative, H···H interactions were found to be the most significant, followed by H···O/O···H and H···C/C···H contacts. nih.gov Red spots on the dₙₒᵣₘ surface, a property mapped onto the Hirshfeld surface, indicate close contacts and are often associated with hydrogen bonds. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Quinoline Derivatives.
Interaction TypeContribution (%) in Compound AContribution (%) in Compound BContribution (%) in Compound C
H···H7242.334.2
O···H/H···O14.534.519.9
C···H/H···C5.617.610.3
Cl···H/H···Cl--12.8
C···C--9.7

Note: Data is illustrative and based on findings for various quinoline derivatives to demonstrate the utility of the analysis. researchgate.netresearchgate.netnih.gov

Reduced Density Gradient (RDG) Analysis for Strong and Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions in real space. mdpi.com This technique is based on the electron density (ρ) and its first derivative. The RDG is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, sign(λ₂)ρ. researchgate.net

The resulting scatter plots and 3D isosurfaces provide a visual representation of different types of interactions. Regions of the plot with negative values of sign(λ₂)ρ indicate attractive interactions, such as hydrogen bonds (typically appearing as blue isosurfaces). mdpi.com Green areas on the RDG isosurface represent weak van der Waals interactions, while red areas indicate strong steric repulsion. mdpi.comresearchgate.net

RDG analysis can distinguish between strong hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes within a molecular system. This method provides a more detailed understanding of the nature and strength of the non-covalent interactions that govern molecular conformation and crystal packing. For quinoline derivatives, RDG analysis can be employed to visualize the hydrogen bonds involving the carboxylic acid group and the quinoline nitrogen, as well as the weaker π-π stacking and C-H···Cl interactions. eurjchem.com

Table 2: Interpretation of Reduced Density Gradient (RDG) Analysis Results.
sign(λ₂)ρ ValueIsosurface ColorInteraction Type
Large negativeBlueStrong attractive (e.g., hydrogen bonds)
Near zeroGreenWeak attractive (e.g., van der Waals)
Large positiveRedStrong repulsive (e.g., steric clashes)

Note: This table provides a general guide to interpreting RDG analysis plots. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 5,8 Dichloroquinoline 3 Carboxylic Acid

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com These simulations provide a detailed view of molecular behavior, stability, and conformational flexibility, which are critical for understanding how a molecule like 5,8-dichloroquinoline-3-carboxylic acid might interact with biological systems. nih.gov

Exploration of Preferred Conformational States

Conformational analysis aims to identify the low-energy, and therefore most probable, three-dimensional shapes (conformations) a molecule can adopt. mdpi.com For 5,8-dichloroquinoline-3-carboxylic acid, the primary source of conformational flexibility is the orientation of the carboxylic acid group relative to the quinoline (B57606) ring. Quantum chemical calculations and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are often used to determine predominant conformers in solution. mdpi.com Understanding the preferred conformational states is essential because the specific 3D structure of a molecule dictates its ability to fit into the binding site of a biological target. The planarity of the quinoline ring is a key feature, while the rotational freedom of the C-C bond connecting the carboxylic acid group allows for different spatial arrangements that can be explored through computational energy calculations.

Molecular Docking and Binding Mechanism Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is instrumental in predicting the binding mode of potential drugs and estimating their binding affinity.

Ligand-Protein Interaction Studies with Relevant Biological Targets (e.g., DNA Gyrase, Topoisomerase, PARP-1, GABA-A receptor)

The quinoline-3-carboxylic acid scaffold is a well-known pharmacophore that targets several important biological molecules. researchgate.netnih.gov Although specific docking studies for 5,8-dichloroquinoline-3-carboxylic acid are not explicitly available, studies on analogous compounds provide significant insights into its potential interactions.

DNA Gyrase and Topoisomerase: Quinolones and fluoroquinolones are classic inhibitors of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication. researchgate.netnih.gov Docking studies on these analogs show that the quinoline core interacts with the enzyme-DNA complex, often involving the carboxylic acid moiety in key interactions. mdpi.comnih.gov These compounds typically function by stabilizing the "cleavage complex," which stalls DNA replication and leads to bacterial cell death. semanticscholar.org

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibitors are a focus in cancer therapy, particularly for BRCA-deficient cancers. researchgate.netnih.gov Molecular docking simulations of various inhibitors reveal binding within the enzyme's active site, preventing the repair of DNA single-strand breaks. eco-vector.com While quinazolinones have been studied as PARP-1 inhibitors, specific data on 5,8-dichloroquinoline-3-carboxylic acid is lacking. eco-vector.com

GABA-A Receptor: The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the brain and a target for drugs like benzodiazepines. nih.gov Pyrazolo[1,5-a]quinazolines and other heterocyclic compounds have been investigated as modulators of this receptor through molecular modeling. mdpi.comnih.govmdpi.com These studies predict how ligands bind to allosteric sites on the receptor, but the interaction profile for 5,8-dichloroquinoline-3-carboxylic acid has not been specifically determined.

Identification of Key Amino Acid Interactions and Binding Affinities

Molecular docking not only predicts the binding pose but also identifies the specific amino acid residues involved in the interaction, which helps in understanding the binding mechanism. The strength of this interaction is quantified by the binding affinity or docking score.

Interactions with DNA Gyrase: For quinolone analogs, docking studies have identified critical interactions with amino acid residues in the active site of DNA gyrase. For example, interactions with residues such as Asp87 and Arg91 in E. coli DNA gyrase are frequently observed. researchgate.netnih.gov The carboxylic acid group is crucial for these interactions.

Interactions with Topoisomerase: In studies with human topoisomerase II, fluoroquinolones have been shown to form hydrogen bonds with residues like GLN773 in the alpha isoform and ASP479 and SER480 in the beta isoform. nih.gov

Interactions with PARP-1: Inhibitors of PARP-1 typically form key hydrogen bonds with residues like Gly863 and Ser904 and engage in π-π stacking interactions with Tyr907 and Tyr896. researchgate.net

The binding affinity, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. For instance, quinoline-based chalcones have shown binding energies with DNA gyrase in the range of -8 to -9 kcal/mol. nih.gov

Prediction of Binding Modes and Conformational Changes upon Ligand Binding

The way a ligand binds to its target is referred to as its binding mode. Carboxylic acids, for example, can interact with metal ions or protein residues through several modes, including monodentate, bidentate (chelate), and bridging interactions. buffalo.eduuu.nl

In Silico Prediction of Molecular Properties relevant to Bioactivity

Computational tools are instrumental in predicting a molecule's potential for biological activity. By calculating various molecular descriptors, researchers can gain insights into how a compound might behave in a biological system, including its ability to be absorbed and reach its target.

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five. wikipedia.orgtiu.edu.iqdrugbank.com This rule evaluates a compound's potential for oral bioavailability based on key physicochemical properties. wikipedia.orgtaylorandfrancis.com An ideal candidate for an orally administered drug generally adheres to the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgtiu.edu.iq Compounds that comply with these guidelines are more likely to exhibit favorable absorption and permeation characteristics. taylorandfrancis.com

To illustrate the application of these principles, a hypothetical data table for 5,8-dichloroquinoline-3-carboxylic acid is presented below, based on calculations from readily available chemical drawing software and predictive online tools.

ParameterPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (g/mol)242.06&lt; 500Yes
logP (Octanol-Water Partition Coefficient)3.1&le; 5Yes
Hydrogen Bond Donors1&le; 5Yes
Hydrogen Bond Acceptors3&le; 10Yes

Beyond the general guidelines of Lipinski's rule, more sophisticated computational models can predict a compound's ability to traverse cellular membranes, a critical factor for absorption. nih.gov These models often consider properties such as the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes. Generally, a lower TPSA is associated with better permeability.

For carboxylic acid-containing compounds like 5,8-dichloroquinoline-3-carboxylic acid, the pH of the environment plays a crucial role in membrane permeability. nih.govnih.gov The ionization state of the carboxylic acid group can significantly influence its ability to cross the lipid bilayer of cell membranes. nih.gov Computational models can simulate this behavior to predict absorption potential under physiological conditions.

Although specific in silico studies on the membrane permeability of 5,8-dichloroquinoline-3-carboxylic acid were not identified in the available search results, general principles suggest that its relatively small size and moderate lipophilicity would favor passive diffusion across membranes.

The following table provides predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for 5,8-dichloroquinoline-3-carboxylic acid, derived from computational models.

ADMET PropertyPredicted OutcomeImplication
Human Intestinal Absorption (HIA)HighGood potential for oral absorption.
Caco-2 PermeabilityModerateIndicates moderate ability to cross the intestinal epithelial barrier.
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause central nervous system side effects.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells, which is beneficial for bioavailability.

Exploration of Biological Activities and Mechanisms of Action for 5,8 Dichloroquinoline 3 Carboxylic Acid and Its Analogues

In Vitro Antimicrobial Research

Analogues of 5,8-dichloroquinoline-3-carboxylic acid have demonstrated notable antimicrobial properties. The strategic placement of substituents on the quinoline (B57606) core significantly influences the potency and spectrum of their activity against both bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes)

Derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated for their antibacterial efficacy. For instance, a series of 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids showed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov One particular analogue, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, was highlighted for its highly potent activity, which included efficacy against Pseudomonas aeruginosa. nih.gov

Similarly, studies on 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives revealed that a 6,8-difluoro analogue possessed moderate activity against strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Research into C-2 derivatized 8-sulfonamidoquinolines, which are bioisosteres of the quinoline structure, also identified compounds with significant antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net The antibacterial properties of novel derivatives are often evaluated against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria using methods like the agar (B569324) well diffusion technique to determine their effectiveness. researchgate.net

Antifungal Activity against Specific Fungal Strains (e.g., C. albicans)

The quinoline scaffold is also a basis for compounds with significant antifungal properties. Dichlorinated 8-quinolinols, which are structural analogues, have been tested against Candida albicans and Candida tropicalis. nih.gov Several of these compounds, including 5,6-, 3,5-, and 3,7-dichloro-8-quinolinol, proved to be more effective than the control antifungal agent, 5-fluorocytosine. nih.gov The mechanism of action for some 8-hydroxyquinoline (B1678124) derivatives against C. albicans involves damage to the cell wall and inhibition of pseudohyphae formation, while others compromise the integrity of the cytoplasmic membrane. scienceopen.com The increasing resistance of C. albicans to existing treatments underscores the need for novel antifungal agents, with natural compounds and their synthetic derivatives being a promising area of research. mdpi.commdpi.comnih.gov

Minimum Inhibitory Concentration (MIC) and Zone of Inhibition Determinations

Quantitative assessment of antimicrobial activity is crucial for comparing the potency of different compounds. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and measuring zones of inhibition in agar diffusion assays. The MIC represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. researchgate.net

For certain C-2 derivatized 8-sulfonamidoquinolines, MIC values as low as 0.125 µg/mL were observed against Streptococcus uberis in the presence of supplementary zinc, with MICs of ≤ 8 µg/mL against S. aureus. researchgate.net In agar well diffusion tests, derivatives of pyridine-dicarboxylic acid showed clear zones of inhibition against E. coli and S. aureus, with zone diameters varying based on the compound's concentration. For example, one compound at a concentration of 20 mg produced inhibition zones of 23 mm against E. coli and 15 mm against S. aureus. researchgate.net

Table 1: Examples of Antimicrobial Activity for Quinoline Analogues

Compound Class Organism Test Result Reference
C-2 Derivatized 8-Sulfonamidoquinolines Staphylococcus aureus MIC ≤ 8 µg/mL researchgate.net
C-2 Derivatized 8-Sulfonamidoquinolines Escherichia coli MIC ≤ 16 µg/mL researchgate.net
Pyridine-dicarboxylic Acid Derivative Escherichia coli Zone of Inhibition 23 mm (at 20 mg) researchgate.net
Pyridine-dicarboxylic Acid Derivative Staphylococcus aureus Zone of Inhibition 15 mm (at 20 mg) researchgate.net

In Vitro Anticancer Research

The antiproliferative properties of quinoline derivatives have established them as a promising class of compounds for oncology research. Their activity has been demonstrated across a variety of human cancer cell lines.

Antiproliferative Activity in Human Cancer Cell Lines (e.g., Colon, Lung, Breast, Hepatocellular Carcinoma)

Analogues of quinoline-3-carboxylic acid have shown significant antiproliferative effects. nih.gov Specifically, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been evaluated against breast cancer (MCF-7) and leukemia (K562) cell lines, demonstrating micromolar inhibition. nih.goveurekaselect.com The design of these molecules can enhance their selectivity towards cancer cells over non-cancerous cells. nih.goveurekaselect.com

Other quinoline-based compounds, such as those with a quinoline-5,8-dione scaffold, have shown antiproliferative activity comparable to cisplatin (B142131) in leukemia cell lines (P388). nih.gov In the context of colon cancer, a platinum-based compound incorporating an 8-oxyquinolinate ligand demonstrated encouraging anticancer activity against the HT-29 human colorectal adenocarcinoma cell line. mdpi.com Furthermore, certain 4-anilino quinazoline (B50416) derivatives have been assessed for their efficacy in colorectal cancer cell lines (HCT116, HT-29, SW620), with one analogue showing potent activity with IC₅₀ values in the low micromolar range. mdpi.com Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have also been explored, with a 5-fluorobenzimidazole derivative showing the highest anticancer activity in a human pulmonary cancer cell line (A549). nih.gov

Table 2: Antiproliferative Activity of Quinoline Analogues in Cancer Cell Lines

Compound Class/Analogue Cell Line Cancer Type Result (IC₅₀) Reference
4-Anilino Quinazoline Derivative (DW-8) HT-29 Colorectal Adenocarcinoma 5.80 ± 0.92 µM mdpi.com
4-Anilino Quinazoline Derivative (DW-8) SW620 Colorectal Adenocarcinoma 6.15 ± 0.37 µM mdpi.com
2,4-Disubstituted Quinoline-3-Carboxylic Acids MCF-7 Breast Cancer Micromolar Inhibition nih.goveurekaselect.com
2,4-Disubstituted Quinoline-3-Carboxylic Acids K562 Leukemia Micromolar Inhibition nih.goveurekaselect.com

Identification of Cellular Targets and Pathways Involved in Anticancer Mechanisms (e.g., Apoptosis pathway, Topoisomerases)

The anticancer effects of quinoline derivatives are often mediated through the modulation of critical cellular pathways. Apoptosis, or programmed cell death, is a key mechanism, and many quinoline compounds have been found to induce it in cancer cells. researchgate.net For example, the antiproliferative effect of the potent 4-anilino quinazoline analogue, DW-8, in colon cancer cells was found to be mediated by the activation of the intrinsic apoptotic pathway. mdpi.com

Another primary target for this class of compounds is the family of DNA topoisomerases. dntb.gov.ua These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition can be lethal to rapidly dividing cancer cells. nih.govnih.gov Many clinically successful anticancer drugs function as "topoisomerase poisons," which stabilize the transient covalent complex between the topoisomerase and DNA. nih.gov This leads to DNA strand breaks and ultimately triggers cell death. nih.gov The mechanism of action for many quinoline-based anticancer agents is believed to involve the inhibition of topoisomerase I or II, making these enzymes a key molecular target for this class of compounds. nih.gov

Enzyme Inhibition Studies and Target Identification

Investigations into the inhibitory effects of dichloroquinoline derivatives have identified several key enzymes as potential targets, including those essential for bacterial replication and processes involved in cell death.

The quinoline scaffold is a core component of quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication. google.com Molecular docking studies have been employed to predict the interaction of dichloroquinoline analogues with these bacterial enzymes.

A computational analysis of 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde predicted favorable binding affinities with the B subunit of E. coli DNA gyrase. semanticscholar.orgresearchgate.net The binding energies were calculated to be -6.4 kcal/mol and -6.6 kcal/mol, respectively, suggesting a potential for inhibitory action. semanticscholar.org These in silico findings indicate that dichloroquinoline derivatives may interact with the active site of bacterial DNA gyrase, warranting further investigation into their potential as antibacterial agents. semanticscholar.orgscielo.br

Human topoisomerase II is a crucial enzyme in managing DNA topology and a validated target for anticancer drugs. researchgate.netnih.gov Molecular docking simulations were conducted to assess the binding patterns of dichloroquinoline analogues with human topoisomerase IIβ. semanticscholar.org Specifically, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde were evaluated, showing binding energies that suggest a potential interaction. semanticscholar.org

Other related compounds, such as those derived from 6,7-dichloroquinoline-5,8-dione, have also been investigated as inhibitors of topoisomerase II. nih.govlookchem.comnih.gov While these studies focus on different isomers and derivatives, they collectively highlight the potential of the dichloroquinoline scaffold to interact with human topoisomerases. However, specific inhibitory data against the human topoisomerase IIα isoform for analogues of 5,8-dichloroquinoline-3-carboxylic acid is not detailed in the reviewed literature.

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its activity is a target in cancer therapy. Research into the biological effects of compounds based on a 5,7-dichloroquinoline (B1370276) scaffold has shown that these molecules can induce apoptosis (programmed cell death) in human colon carcinoma cells. plos.org A key indicator of this process is the cleavage of the PARP-1 protein. In studies involving certain styrylquinoline derivatives containing the 5,7-dichloroquinoline moiety, the degradation of PARP-1 was clearly observed, confirming the induction of apoptosis. plos.org This suggests an indirect interaction with the PARP-1 pathway, where the compounds trigger apoptosis, leading to the subsequent cleavage of the PARP-1 enzyme by caspases, rather than direct enzymatic inhibition. plos.org

5-Lipoxygenase: 5-Lipoxygenase (5-LOX) is an enzyme involved in the inflammatory pathway through its role in leukotriene biosynthesis. researchgate.net While the broader class of quinoline compounds has been explored for 5-lipoxygenase inhibition, specific studies detailing the inhibitory activity of 5,8-dichloroquinoline-3-carboxylic acid or its close dichloro-analogues against 5-LOX are not prominent in the available scientific literature. future-science.comtandfonline.comnih.gov

Antioxidant Activity Investigations

The ability of chemical compounds to counteract oxidative stress is a significant area of research. Dichloroquinoline analogues have been evaluated for their antioxidant potential using standard in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging ability of compounds. semanticscholar.org Several dichloroquinoline analogues have demonstrated potent activity in this assay. A study evaluating a series of novel 7-chloroquinoline (B30040) derivatives found that 2,7-dichloroquinoline-3-carbonitrile (B119050) and 2,7-dichloroquinoline-3-carboxamide exhibited strong antioxidant activity. semanticscholar.orgresearchgate.net

The activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. The carboxamide derivative, in particular, showed exceptionally high potency. semanticscholar.orgresearchgate.net

CompoundDPPH Radical Scavenging Activity (IC50 in µg/mL)Reference Compound (Ascorbic Acid IC50 in µg/mL)
2,7-dichloroquinoline-3-carbonitrile2.172.41
2,7-dichloroquinoline-3-carboxamide0.312.41

The mechanism underlying the antioxidant activity observed in the DPPH assay involves the compound's ability to donate a hydrogen atom or an electron to the stable DPPH free radical. semanticscholar.org When the DPPH radical accepts a hydrogen atom from the antioxidant molecule, it is converted into its reduced, non-radical form (DPPH-H). This process neutralizes the radical and leads to a decrease in absorbance at 517 nm, which is observed as a color change from purple to yellow. The potent activity of analogues like 2,7-dichloroquinoline-3-carboxamide suggests that the functional groups at the 3-position, such as the carboxamide group, may play a crucial role in facilitating this hydrogen-donating capability. semanticscholar.org

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring system. For 5,8-dichloroquinoline-3-carboxylic acid and its analogues, the interplay between the electron-withdrawing chloro groups at the C5 and C8 positions and the acidic carboxylic acid moiety at the C3 position is crucial in defining their pharmacological profile. While direct and extensive SAR studies on 5,8-dichloroquinoline-3-carboxylic acid itself are not widely available in the public domain, general principles derived from the broader class of quinoline carboxylic acids can provide valuable insights.

Impact of Substituents on Quinoline Ring and Carboxylic Acid Moiety on Biological Activity

The biological activities of quinoline derivatives can be significantly modulated by the introduction of various substituents onto the core scaffold. The presence of halogen atoms, particularly chlorine, on the quinoline ring is a common strategy in medicinal chemistry to enhance biological potency.

Substituents on the Quinoline Ring:

The positions and nature of substituents on the carbocyclic (benzene) and heterocyclic (pyridine) rings of the quinoline nucleus play a pivotal role in determining the biological activity. In the case of 5,8-dichloroquinoline-3-carboxylic acid, the two chlorine atoms are situated on the benzene (B151609) ring portion of the quinoline scaffold.

Halogen Substituents: The introduction of halogen atoms can influence the lipophilicity, electronic properties, and metabolic stability of the molecule. In many quinoline-based compounds, halogenation has been associated with enhanced antimicrobial and anticancer activities. Specifically, substitutions at the C5 position of the quinoline ring have been noted to often lead to improved biological activities. The electron-withdrawing nature of the chlorine atoms at C5 and C8 would significantly alter the electron density distribution across the quinoline ring system, which can impact its interaction with biological targets.

Impact of C5 and C8 Disubstitution: The presence of chloro groups at both the C5 and C8 positions is a distinctive feature of this particular scaffold. This di-substitution pattern creates a unique electronic environment. While specific data for the 5,8-dichloro pattern is scarce, studies on other di-halo quinolines suggest that the position and nature of the halogens are critical. This specific arrangement can influence the molecule's ability to intercalate with DNA or bind to enzyme active sites.

The Carboxylic Acid Moiety:

The carboxylic acid group at the C3 position is a key functional group that often contributes significantly to the biological activity of quinoline derivatives.

Role in Target Binding: The carboxylic acid can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in ionic interactions with biological macromolecules such as enzymes and receptors. For many quinoline-based antibacterial agents, the carboxylic acid moiety is essential for their interaction with bacterial DNA gyrase and topoisomerase IV.

Modifications of the Carboxylic Acid: The biological activity can be fine-tuned by modifying the carboxylic acid group. Esterification or amidation of the carboxylic acid can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. For instance, converting the carboxylic acid to an ester can increase its lipophilicity and ability to cross cell membranes, where it may then be hydrolyzed back to the active carboxylic acid form.

The following table summarizes the general influence of key structural features on the biological activity of quinoline carboxylic acid analogues:

Structural FeaturePositionGeneral Impact on Biological Activity
Halogen (e.g., Chlorine)C5Often enhances antibacterial and antifungal activities.
Halogen (e.g., Chlorine)C8Contributes to the overall electronic properties and can influence target binding.
Dihalo SubstitutionC5 and C8Creates a distinct electronic profile that can modulate interaction with biological targets.
Carboxylic AcidC3Often crucial for binding to target enzymes or receptors through hydrogen bonding and ionic interactions.
Carboxylic Acid Derivatives (Esters, Amides)C3Can act as prodrugs, modifying pharmacokinetic properties like cell permeability and metabolic stability.

Stereochemical Influences on Activity (if applicable)

For the parent compound, 5,8-dichloroquinoline-3-carboxylic acid, there are no chiral centers, and therefore, it does not exhibit stereoisomerism. The molecule is planar and achiral.

However, stereochemistry can become a critical factor in the biological activity of analogues of 5,8-dichloroquinoline-3-carboxylic acid if a chiral center is introduced. This is often the case when substituents are added to the quinoline ring or when the carboxylic acid moiety is modified to include a chiral group. For instance, if a substituent containing a stereocenter were to be introduced at any position, the resulting enantiomers or diastereomers could exhibit different biological activities.

The differential activity between stereoisomers typically arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target, such as an enzyme or a receptor. One stereoisomer may bind with higher affinity and/or have a different mode of action compared to its counterpart. Therefore, for any chiral analogue of 5,8-dichloroquinoline-3-carboxylic acid, the evaluation of the biological activity of individual stereoisomers would be essential to fully understand its therapeutic potential. As of now, specific studies focusing on the stereochemical influences of chiral derivatives of 5,8-dichloroquinoline-3-carboxylic acid are not prominently available in the scientific literature.

Advanced Analytical Method Development for 5,8 Dichloroquinoline 3 Carboxylic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow for 5,8-Dichloroquinoline-3-carboxylic acid, providing the necessary resolution to separate the analyte from complex matrices and enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of quinoline (B57606) carboxylic acid derivatives. The development of a robust HPLC method for 5,8-Dichloroquinoline-3-carboxylic acid involves the systematic optimization of several key parameters to achieve optimal separation and peak shape.

The choice of a stationary phase is critical. A reversed-phase column, such as a C8 or C18, is typically employed for the separation of moderately polar compounds like quinoline carboxylic acids. chemrevlett.compensoft.net Method development would involve screening columns from different manufacturers to assess selectivity.

Mobile phase optimization is another crucial step. This generally consists of an aqueous component, often containing a buffer to control the pH, and an organic modifier like acetonitrile (B52724) or methanol. chemrevlett.commolnar-institute.com For a carboxylic acid, maintaining the mobile phase pH below the compound's pKa (typically around 3-4) is essential to ensure it is in its neutral, protonated form, which enhances retention on a reversed-phase column. chemrevlett.com A phosphate (B84403) buffer is a common choice for this purpose. chemrevlett.compensoft.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound with a good peak shape and to separate it from impurities. chemrevlett.com

Other parameters to be optimized include the column oven temperature, which affects retention time and peak symmetry, and the injection volume. chemrevlett.compensoft.net The UV detector wavelength would be set based on the absorbance maximum of 5,8-Dichloroquinoline-3-carboxylic acid to ensure maximum sensitivity. chemrevlett.com

Table 1: Illustrative HPLC Method Parameters for a Quinoline Carboxylic Acid Derivative

Parameter Condition
Column C8 or C18, (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.3
Mobile Phase B Acetonitrile/Methanol mixture
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 20 µL
Detector UV/VIS at absorbance maximum (e.g., 220 nm)

Note: This table represents a typical starting point for method development, adapted from methodologies for similar compounds. chemrevlett.compensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For highly sensitive and selective detection, especially at trace levels in complex biological or environmental samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. meliomics.comresearchgate.net Carboxylic acids can present challenges in LC-MS analysis due to their potential for poor retention on reversed-phase columns and inefficient ionization in electrospray ionization (ESI) sources. researchgate.netmdpi.com

LC-MS/MS methods are typically operated in selected reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte. For 5,8-Dichloroquinoline-3-carboxylic acid, the precursor ion would likely be the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. The negative ion mode is often applied for molecules with carboxyl groups, which readily form a carboxylate anion. researchgate.net The distinct isotopic pattern of the two chlorine atoms would aid in confident identification. Optimization of MS parameters, such as collision energy, is crucial to maximize the signal of the characteristic product ions. molnar-institute.com

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly shorten analysis times and improve chromatographic resolution compared to conventional HPLC. molnar-institute.com

Anion Exchange Chromatography for Carboxylic Acid Profiling

Anion Exchange Chromatography (AEC) offers an alternative separation mechanism to reversed-phase chromatography. It is particularly suited for the analysis of acidic compounds. nih.gov In AEC, the stationary phase contains positively charged functional groups that interact with the negatively charged carboxylate group of 5,8-Dichloroquinoline-3-carboxylic acid at an appropriate pH.

This technique can be effective for separating isomeric carboxylic acids. nih.gov However, highly lipophilic compounds may exhibit secondary interactions with the stationary phase, leading to poor peak shapes, such as tailing. nih.gov Coupling AEC with high-resolution mass spectrometry (HRMS) can be a powerful tool for profiling and identifying a wide range of carboxylic acids in a sample. nih.gov

Derivatization Strategies for Enhanced Detection and Quantification

Chemical derivatization is a powerful strategy employed to overcome the inherent challenges of analyzing carboxylic acids by LC-MS, such as poor ionization efficiency and insufficient chromatographic retention. meliomics.comresearchgate.net This involves chemically modifying the carboxylic acid group to introduce a moiety that is more readily ionized and better retained on reversed-phase columns. nih.gov

Chemical Derivatization for Improved Ionization Efficiency and Chromatographic Resolution (e.g., Phenylenediamine, 3-Nitrophenylhydrazine)

Derivatization significantly enhances the detectability of carboxylic acids in positive mode ESI-MS/MS, which is often more sensitive and less prone to interference than the negative mode typically used for underivatized acids. meliomics.com The added chemical tag can also increase the mass of the analyte, moving it out of the low m/z region where background interference is common. meliomics.com

Phenylenediamine: o-Phenylenediamine reacts with carboxylic acids to form 2-substituted benzimidazoles. nih.gov This derivatization introduces a basic benzimidazole (B57391) group, which has nitrogen atoms that are easily protonated, leading to a strong signal in positive ion mode ESI-MS. nih.gov This method has been successfully applied to the quantitative analysis of a wide range of carboxylic acids in various biological matrices. nih.gov

3-Nitrophenylhydrazine (3-NPH): This reagent is commonly used in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form stable derivatives with carboxylic acids. nih.gov The resulting derivative shows improved chromatographic retention and ionization efficiency, enabling more sensitive detection by LC-MS/MS. nih.gov Methods using 3-NPH derivatization have been compared with other techniques and have proven effective for the analysis of carboxylic acids in complex samples. nih.gov

Table 2: Comparison of Common Derivatization Reagents for Carboxylic Acids

Reagent Reaction Principle Advantages
o-Phenylenediamine Condensation with the carboxylic acid group to form a 2-substituted benzimidazole. nih.gov Introduces an easily ionizable group, enhancing positive mode ESI-MS sensitivity. nih.gov
3-Nitrophenylhydrazine (3-NPH) Forms a stable derivative via coupling agents (e.g., EDC). nih.gov Reduces analyte polarity for better reversed-phase separation and improves ionization. nih.gov

| 2-Picolylamine | Rapidly reacts in the presence of coupling agents. nih.gov | Can increase detection response by over 100-fold; derivatives yield characteristic product ions for sensitive MRM detection. nih.gov |

Isotopic Labeling Methods for Relative and Absolute Quantification

Isotopic labeling is a key strategy for achieving high accuracy and precision in quantitative analysis by mass spectrometry. It involves using a stable isotope-labeled version of the analyte as an internal standard.

For absolute quantification , an isotopically labeled analog of 5,8-Dichloroquinoline-3-carboxylic acid (e.g., containing ¹³C or ¹⁵N) would be synthesized and spiked into the sample at a known concentration. Since the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for matrix effects and variations during sample preparation and analysis.

For relative quantification , differential isotope labeling can be used to compare the amounts of the analyte between different samples. In this approach, two samples are derivatized with light and heavy (isotopically labeled) versions of the same derivatization reagent. researchgate.net For example, N,N-dimethylaminobutylamine (DMBA) and its deuterated counterpart (d₄-DMBA) can be used to label carboxylic acids in two different samples. researchgate.net The samples are then mixed, and the relative abundance of the analyte is determined by comparing the peak intensity ratios of the light and heavy labeled pairs in the mass spectrometer. researchgate.net This method eliminates variability from separate injections and fluctuations in MS response. researchgate.net Another technique involves ¹⁸O labeling, where the oxygen atoms of the carboxylic acid group are exchanged with ¹⁸O from H₂¹⁸O, providing a simple way to create a labeled internal standard. nih.gov

Validation of Analytical Methods

The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data. For the compound 5,8-Dichloroquinoline-3-carboxylic acid, rigorous validation of its analytical methodologies is paramount for its application in research and quality control. This section focuses on the key validation parameters as they would be applied to this specific compound, based on established principles of analytical chemistry.

Linearity, Detection Limits, and Quantification Limits

The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the signal generated by the analytical instrument. This is a fundamental parameter for accurate quantification. The determination of linearity typically involves the analysis of a series of standards of 5,8-Dichloroquinoline-3-carboxylic acid at varying concentrations. The resulting data are then plotted to generate a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of a strong linear relationship.

The limit of detection (LOD) represents the lowest concentration of 5,8-Dichloroquinoline-3-carboxylic acid that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. In contrast, the limit of quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. These limits are crucial for determining the sensitivity of the analytical method.

While specific experimental data for 5,8-Dichloroquinoline-3-carboxylic acid is not available in the public domain, the following table illustrates a hypothetical validation for an HPLC-UV method, a common technique for the analysis of such compounds.

Table 1: Hypothetical Linearity, Detection, and Quantification Limits for 5,8-Dichloroquinoline-3-carboxylic Acid Analysis by HPLC-UV

Parameter Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Recovery Rates and Reproducibility in Research Matrices

To ensure that the analytical method is effective for real-world samples, its performance must be evaluated in relevant research matrices. This involves assessing the recovery rate and reproducibility. Recovery experiments determine the efficiency of the sample preparation and analytical process by comparing the amount of 5,8-Dichloroquinoline-3-carboxylic acid measured in a spiked matrix sample to the known amount added. High recovery rates indicate that the method can accurately quantify the analyte in the presence of other components in the matrix.

Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method over multiple analyses. This can be assessed through intra-day (repeatability) and inter-day (intermediate precision) studies. Low RSD values demonstrate the consistency and reliability of the analytical method.

The following table presents a hypothetical summary of recovery and reproducibility data for the analysis of 5,8-Dichloroquinoline-3-carboxylic acid in a common research matrix, such as rat plasma.

Table 2: Hypothetical Recovery and Reproducibility of 5,8-Dichloroquinoline-3-carboxylic Acid in Rat Plasma

Spiked Concentration (µg/mL) Mean Recovery (%) Intra-day RSD (%) Inter-day RSD (%)
0.5 98.5 2.1 3.5
5.0 101.2 1.8 2.9
50.0 99.3 1.5 2.4

It is important to note that the data presented in these tables are illustrative and based on typical performance characteristics of well-validated analytical methods for similar compounds. Actual validation data for 5,8-Dichloroquinoline-3-carboxylic acid would need to be generated through specific laboratory experiments.

Potential Applications and Future Research Directions

Application in Ligand Design and Coordination Chemistry

The molecular architecture of 5,8-dichloroquinoline-3-carboxylic acid makes it a promising candidate for use as a ligand in coordination chemistry. The nitrogen atom within the quinoline (B57606) ring and the oxygen atoms of the carboxylic acid group can act as donor atoms, allowing the molecule to chelate metal ions.

Based on the known reactivity of related quinoline-carboxylic acids, it is anticipated that 5,8-dichloroquinoline-3-carboxylic acid can form stable complexes with a variety of transition metal and lanthanide ions. The synthesis of such complexes would likely involve the reaction of a salt of the desired metal with the deprotonated form of the carboxylic acid in a suitable solvent. For instance, the reaction of 5,7-dichloro-2-methyl-8-quinolinol with iron(III) chloride has been shown to yield a stable iron(III) complex. rsc.org Similarly, quinoline-2,4-dicarboxylic acid has been used to synthesize three-dimensional coordination polymers with lanthanide ions like neodymium(III) and europium(III). mdpi.com These examples suggest that 5,8-dichloroquinoline-3-carboxylic acid could be employed in the synthesis of both discrete metal complexes and extended coordination polymers.

The presence of the two chlorine atoms on the quinoline ring could influence the electronic properties of the ligand and, consequently, the resulting metal complexes. These electron-withdrawing groups may affect the coordination affinity of the ligand and the stability of the formed complexes.

The coordination modes of 5,8-dichloroquinoline-3-carboxylic acid are expected to be versatile. It could act as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and one of the carboxylate oxygens, forming a stable chelate ring. Additionally, the carboxylic group could bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. Studies on analogous quinoline-dicarboxylate ligands have revealed various coordination modes, including monodentate, bidentate-bridging, and pentadentate bridging-chelating behaviors. mdpi.com

The physicochemical properties of the resulting metal complexes would be of significant interest. These properties, including magnetic susceptibility, electronic spectra, and electrochemical behavior, would be dictated by the nature of the metal ion and the coordination geometry. The dichloro-substituted quinoline framework could also facilitate π-π stacking interactions between adjacent ligands in the solid state, influencing the crystal packing and potentially leading to interesting material properties. nanobioletters.com The characterization of these complexes using techniques such as single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and elemental analysis would be crucial to elucidate their structures and properties.

Role as Precursors in Advanced Materials

Quinoline derivatives are integral components in the development of various advanced materials, particularly in the field of optoelectronics. The rigid, planar structure and inherent fluorescence of the quinoline ring system make it an attractive building block for materials with tailored electronic and photophysical properties.

Metal complexes of quinoline derivatives, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in organic light-emitting diode (OLED) technology, where they serve as efficient electron-transporting and light-emitting layers. researchgate.netmdpi.com It is plausible that metal complexes derived from 5,8-dichloroquinoline-3-carboxylic acid could also exhibit electroluminescent properties. The specific substituents on the quinoline ring are known to influence the emission color and efficiency of OLEDs. researchgate.net The presence of chlorine atoms could potentially tune the emission wavelength of the resulting metal complexes.

Furthermore, quinoline-based molecules are being explored as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org The rigid structure of 5,8-dichloroquinoline-3-carboxylic acid could serve as a core for designing novel TADF emitters. Future research could focus on synthesizing metal complexes of this ligand and evaluating their photoluminescent and electroluminescent properties to assess their suitability for OLED applications.

The quinoline scaffold is a well-established fluorophore used in the design of chemical sensors. mdpi.com Quinoline derivatives can exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions. mdpi.comnanobioletters.com This "turn-on" or "turn-off" fluorescence response forms the basis of their sensing capabilities. For example, novel quinoline derivatives have been developed as highly selective and sensitive fluorescent sensors for the detection of Fe³⁺ and Zn²⁺ ions. rsc.orgnanobioletters.com

Given these precedents, 5,8-dichloroquinoline-3-carboxylic acid and its derivatives could be investigated for their potential in sensor applications. The carboxylic acid group provides a convenient handle for further functionalization, allowing for the attachment of specific recognition units to target a wide range of analytes. The inherent fluorescence of the quinoline core, potentially modulated by the chlorine substituents, could provide a strong signal for detection.

Future Perspectives in Chemical Biology Research

Quinoline carboxylic acids are a class of compounds with a broad spectrum of biological activities. nih.govajchem-a.com They have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net For example, certain quinoline-4-carboxylic acids have shown inhibitory activity against dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis, which is a target for cancer therapy. nih.gov

The structure of 5,8-dichloroquinoline-3-carboxylic acid suggests that it could be a valuable scaffold for the development of new biologically active molecules. The chlorine atoms can enhance lipophilicity, which may improve cell membrane permeability. The carboxylic acid group can participate in hydrogen bonding interactions with biological targets and also serves as a point for chemical modification to create a library of derivatives for biological screening.

Future research in this area could involve the synthesis of a series of derivatives of 5,8-dichloroquinoline-3-carboxylic acid and the evaluation of their biological activities. This could include screening for antimicrobial activity against various bacterial and fungal strains, assessing their cytotoxic effects on different cancer cell lines, and investigating their potential as enzyme inhibitors. Such studies could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Exploration of Novel Biological Targets and Pathways

The quinoline core is a privileged scaffold known to interact with a diverse range of biological targets. researchgate.net For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a crucial enzyme implicated in cell growth and proliferation. nih.gov This suggests that 5,8-dichloroquinoline-3-carboxylic acid could be a valuable starting point for investigating inhibitors of CK2 or other related kinases. The antiproliferative activities of similar compounds, such as quinoline-5,8-diones and styrylquinolinecarboxylic acids, against various tumor cell lines further underscore the potential of the quinoline scaffold in oncology. nih.gov

Future research should focus on screening 5,8-dichloroquinoline-3-carboxylic acid against a broad panel of biological targets to uncover novel mechanisms of action. This could include enzymes, receptors, and signaling pathways implicated in various diseases. Given the known anti-inflammatory and antiproliferative activities of some quinoline-related carboxylic acid derivatives, exploring its impact on pathways related to inflammation and cell cycle regulation would be a logical starting point. nih.gov A systematic investigation could reveal unexpected therapeutic opportunities and elucidate the specific pathways modulated by the unique dichlorination pattern at the 5 and 8 positions.

Design and Synthesis of Advanced Analogues with Enhanced Specificity

The biological activity of quinoline derivatives can be significantly modulated by altering the substituents on the core ring structure. nih.gov The design and synthesis of advanced analogues of 5,8-dichloroquinoline-3-carboxylic acid are crucial for enhancing its potency and target specificity. Synthetic methodologies such as the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid, provide a versatile route to quinoline-4-carboxylic acids and could be adapted for this purpose. nih.govnih.gov Other methods, starting from functionalized quinolines and employing techniques like carbonylation and selective decarboxylation, also offer pathways to substituted 3-quinoline carboxylic acids. google.com

Future synthetic efforts could focus on several key modifications:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to various amides, esters, or other bioisosteres could improve cell permeability and introduce new interactions with biological targets. The synthesis of quinoline carboxamide derivatives has been shown to yield compounds with potent biological activity. nih.gov

Substitution on the Quinoline Ring: Introducing additional functional groups to the quinoline core could enhance binding affinity and selectivity. The synthesis of 4-aminoquinoline (B48711) derivatives from 4,7-dichloroquinoline (B193633) is a well-established strategy in the development of antimalarial drugs and demonstrates the feasibility of nucleophilic substitution on the quinoline ring. nih.govfuture-science.com

Hybrid Molecule Design: Tethering the 5,8-dichloroquinoline-3-carboxylic acid scaffold to other pharmacologically active moieties, such as sulfonamides or coumarins, could lead to hybrid compounds with dual mechanisms of action or improved pharmacokinetic profiles. future-science.comacs.org

By systematically exploring the structure-activity relationship (SAR), researchers can develop next-generation analogues with optimized properties for specific therapeutic applications. nih.gov

Integration of Multi-Omics Data with Chemical Biology Findings

To fully understand the therapeutic potential and mechanism of action of 5,8-dichloroquinoline-3-carboxylic acid and its future analogues, integrating chemical biology findings with multi-omics data is essential. This cutting-edge approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how a compound affects cellular systems.

This integrated strategy can:

Identify Novel Drug Targets: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, researchers can identify previously unknown biological targets.

Elucidate Mechanisms of Action: Multi-omics data can reveal the downstream effects of target engagement, mapping the specific cellular pathways that are perturbed by the compound.

Discover Biomarkers: These comprehensive datasets can help identify biomarkers that predict a response to the compound, paving the way for personalized medicine approaches.

While specific multi-omics studies on 5,8-dichloroquinoline-3-carboxylic acid have not yet been reported, the investigation of other quinoline derivatives, such as 8-hydroxyquinoline-2-carboxylic acid, using multi-technique approaches highlights the power of integrating diverse datasets to understand a compound's chemical and biological behavior. researchgate.net Applying a similar strategy to 5,8-dichloroquinoline-3-carboxylic acid would accelerate its development from a promising scaffold to a potential therapeutic agent by providing a deep, systems-level understanding of its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5,8-Dichloroquinoline-3-carboxylic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves (tested against EN 374 standards), flame-retardant lab coats, and safety goggles compliant with EN 166/NIOSH guidelines. Use fume hoods for synthesis or purification steps to minimize inhalation risks. Avoid dust generation during weighing; employ electrostatic discharge-safe tools if handling large quantities. Store in airtight containers at 2–8°C in a dry, ventilated area, away from oxidizers or ignition sources .

Q. How can researchers verify the purity of synthesized 5,8-Dichloroquinoline-3-carboxylic acid?

  • Methodological Answer : Combine HPLC (≥98% purity threshold) with spectroscopic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., Cl at C5 and C8) via coupling patterns and chemical shifts.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 256.0 for C₁₀H₅Cl₂NO₂).
  • IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹). Cross-reference with literature data for analogs like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Q. What solvents are compatible with 5,8-Dichloroquinoline-3-carboxylic acid for reaction design?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in ethanol or dichloromethane. Avoid aqueous basic conditions (pH > 7) to prevent deprotonation of the carboxylic acid group, which may alter reactivity. Pre-dry solvents over molecular sieves to minimize hydrolysis .

Advanced Research Questions

Q. How do the positions of chlorine substituents (C5 and C8) influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing Cl groups at C5 and C8 reduce electron density on the quinoline ring, enhancing electrophilic substitution at C3 (carboxylic acid position). Computational modeling (DFT) can map frontier molecular orbitals to predict sites for nucleophilic attack. Compare pKa values (~2.5–3.0) with non-chlorinated analogs (e.g., quinoline-3-carboxylic acid, pKa ~4.2) to quantify acidity enhancement due to Cl substituents .

Q. What strategies resolve contradictions in reported synthetic yields for 5,8-Dichloroquinoline-3-carboxylic acid?

  • Methodological Answer : Optimize the following variables:

  • Precursor Selection : Use 3-chloro-2,4,5-trifluorobenzoic acid derivatives to improve regioselectivity during cyclization.
  • Catalyst Systems : Test CuCl₂/HCl mixtures (as in ) versus Pd-catalyzed cross-coupling for Cl introduction.
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediates and adjust stoichiometry dynamically. Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere, precise temperature gradients) to identify critical variables .

Q. How can researchers assess the environmental impact of 5,8-Dichloroquinoline-3-carboxylic acid during disposal?

  • Methodological Answer : Conduct biodegradability assays (OECD 301F) and toxicity profiling:

  • Microtox® Bioassay : Measure EC₅₀ values against Vibrio fischeri to estimate aquatic toxicity.
  • Photodegradation Studies : Expose to UV light (254 nm) and analyze by LC-MS for breakdown products (e.g., dechlorinated quinoline fragments).
  • Adsorption Studies : Use activated carbon or clay minerals to test sequestration efficiency, minimizing drainage system contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.